molecular formula C18H28N2O B5166552 1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine

1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine

Cat. No.: B5166552
M. Wt: 288.4 g/mol
InChI Key: BGWPDDRGKBWGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a phenoxybutyl group

Preparation Methods

The synthesis of 1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the phenoxybutyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions vary, but they often include specific temperatures, pressures, and catalysts to achieve the desired products.

Scientific Research Applications

1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-3-8-17-9-4-5-10-18(17)21-16-7-6-11-20-14-12-19(2)13-15-20/h3-5,9-10H,1,6-8,11-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWPDDRGKBWGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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